Cicortonide

Glucocorticoid receptor binding Prodrug activation Receptor pharmacology

Cicortonide (INN), widely designated as ciclesonide (CAS 19705-61-4), is a non-halogenated synthetic glucocorticoid prodrug belonging to the corticosteroid cyclic ketal subclass. Its chemical structure incorporates a 3-(2-chloroethoxy)-9α-fluoro-11β-hydroxy-16α,17α-isopropylidenedioxy-6-carbonitrile pregnadiene scaffold with a 21-acetate ester (molecular formula C29H37ClFNO7, molecular weight 566.06 g·mol⁻¹).

Molecular Formula C29H37ClFNO7
Molecular Weight 566.1 g/mol
CAS No. 19705-61-4
Cat. No. B127663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicortonide
CAS19705-61-4
Synonyms(11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile;  3-(2-Chloroethoxy)-9-fluoro-11β,16α,17,21-tetrahydroxy-20-oxopregna-3,5-diene-6-carbonitrile Cyclic 16,17-Acet
Molecular FormulaC29H37ClFNO7
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
InChIInChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1
InChIKeySOESEFMFRCCMQV-QWAPGEGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicortonide (Ciclesonide) Procurement Guide: Glucocorticoid Prodrug Profile for Respiratory Anti-Inflammatory Research


Cicortonide (INN), widely designated as ciclesonide (CAS 19705-61-4), is a non-halogenated synthetic glucocorticoid prodrug belonging to the corticosteroid cyclic ketal subclass [1]. Its chemical structure incorporates a 3-(2-chloroethoxy)-9α-fluoro-11β-hydroxy-16α,17α-isopropylidenedioxy-6-carbonitrile pregnadiene scaffold with a 21-acetate ester (molecular formula C29H37ClFNO7, molecular weight 566.06 g·mol⁻¹) . The compound is enzymatically converted in the lower respiratory tract to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits high-affinity glucocorticoid receptor binding and potent local anti-inflammatory activity while demonstrating low oral bioavailability and high plasma protein binding to minimize systemic exposure [2].

Why Cicortonide Cannot Be Interchanged: Prodrug Activation Kinetics and Differential Pharmacology


Cicortonide (ciclesonide) is distinguished from most inhaled corticosteroids by its prodrug design, requiring on-site pulmonary esterase activation to generate the high-affinity metabolite des-CIC [1]. This prodrug mechanism fundamentally alters the pharmacokinetic-pharmacodynamic relationship: the parent compound displays negligible glucocorticoid receptor binding (relative binding affinity ~12 vs dexamethasone = 100), while the activated metabolite exhibits approximately 100-fold greater affinity (RBA ~1200), comparable to fluticasone [2]. Consequently, simple substitution with a non-prodrug corticosteroid would bypass the lung-targeted activation step, alter the oral bioavailability profile, modify systemic cortisol suppression risk, and change the pulmonary deposition characteristics that underlie the compound's therapeutic index.

Cicortonide Quantitative Differentiation Evidence Against Key Inhaled Corticosteroid Comparators


Active Metabolite Glucocorticoid Receptor Binding Affinity vs. Budesonide and Dexamethasone

The active metabolite des-CIC exhibits a relative binding affinity (RBA) of 1212 at the rat lung glucocorticoid receptor, compared with budesonide RBA = 905 and the dexamethasone reference standard (RBA = 100); the parent compound ciclesonide shows only RBA = 12, confirming that on-site activation yields a receptor affinity exceeding that of budesonide by approximately 1.34-fold [1]. In absolute terms, ciclesonide has a Ki of 37 nM, while its active metabolite des-CIC has a Ki of 0.31 nM — a 120-fold improvement in binding affinity .

Glucocorticoid receptor binding Prodrug activation Receptor pharmacology

Faster Onset of Therapeutic Effect Measured by ET50 vs. Budesonide in Pediatric Asthma

A model-based meta-analysis of six randomized controlled trials involving 2237 children aged 5–12 years with persistent asthma demonstrated that ciclesonide reaches 50% of its maximum FEV1 improvement (ET50) in 1.23 weeks, compared with 2.97 weeks for budesonide — a 2.4-fold faster onset of therapeutic action [1]. Both drugs achieved the same maximum efficacy plateau; the differentiation lies solely in the kinetic speed of benefit accrual.

Onset of action Time-course modeling Pediatric asthma

Pulmonary Deposition Fraction vs. Fluticasone Propionate

Two-dimensional gamma scintigraphy studies using ⁹⁹ᵐTc-labeled ciclesonide administered via HFA-MDI reveal a whole-lung deposition of 52% of the delivered dose, compared with only 12–13% for fluticasone propionate [1][2]. The finer particle size distribution of ciclesonide (mass median aerodynamic diameter 1.1–2.1 μm vs. 2.8–3.2 μm for fluticasone propionate) drives this approximately 4-fold advantage in pulmonary targeting [2].

Pulmonary deposition Gamma scintigraphy Lung targeting

Systemic Cortisol Suppression Profile vs. Fluticasone Propionate at High Doses

In a randomized, placebo-controlled 4-week study of 60 adult patients with moderate-to-severe persistent asthma, ciclesonide at both 640 μg bid (1280 μg/day ex-actuator) and 1280 μg bid (2560 μg/day) produced no statistically significant suppression of 24-hour serum cortisol AUC compared with placebo, whereas fluticasone propionate at 880 μg bid (1760 μg/day) induced significant cortisol suppression (p = 0.0009; 95% CI: -117.5 to -32.1) [1]. A separate population PK/PD analysis (n = 635 subjects, 5238 observations) confirmed that less than 1% of systemic des-CIC concentrations exceeded the EC50 for cortisol suppression at therapeutic doses [2].

HPA axis suppression Cortisol Systemic safety

Plasma Protein Binding vs. Fluticasone Propionate

Des-CIC, the active metabolite of ciclesonide, is approximately 99% bound to plasma proteins (<1% unbound fraction), compared with only 90% protein binding (10% unbound fraction) for fluticasone propionate [1]. This represents a 10-fold difference in unbound drug fraction available for extravascular distribution and receptor engagement in systemic tissues. The elimination half-life of des-CIC is 3.5 hours versus 7.8 hours for fluticasone propionate, further limiting cumulative systemic exposure [2].

Plasma protein binding Systemic exposure Pharmacokinetics

Granuloma Formation Inhibition Potency vs. Budesonide in Rat Cotton Pellet Model

In the rat cotton pellet granuloma model, ciclesonide inhibited granuloma formation with an ED50 of 2 μg/pellet, whereas budesonide and the active metabolite des-CIC were 15-fold and 20-fold less active, respectively, on this specific endpoint [1]. For thymus involution (a marker of systemic glucocorticoid effect), the ED50 values were 303, 279, and 154 μg/pellet for ciclesonide, budesonide, and des-CIC respectively, indicating that ciclesonide dissociates local anti-inflammatory potency from systemic thymolytic activity more effectively than the comparator.

Anti-inflammatory potency Granuloma model In vivo efficacy

Cicortonide Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Inhaled Respiratory Inflammation Models Requiring Rapid Onset and Lung-Selective Activation

Investigators designing ovalbumin-sensitized or LPS-challenged rodent models of allergic airway inflammation can leverage ciclesonide's 2.4-fold faster therapeutic onset (ET50 = 1.23 weeks vs. 2.97 weeks for budesonide) [1] and its on-site pulmonary esterase activation to study spatially confined glucocorticoid receptor engagement without confounding systemic prodrug activity. The 52% pulmonary deposition fraction [2] ensures that the majority of the administered dose reaches the target compartment, reducing inter-animal variability from oropharyngeal losses.

Chronic-Dosing Toxicology Studies Requiring Minimized HPA-Axis Interference

For 28-day or longer repeated-dose toxicology protocols where systemic cortisol suppression is a confounding variable, ciclesonide offers a validated safety margin: no significant cortisol suppression at doses up to 1280 μg bid despite retained anti-inflammatory efficacy [1]. The 99% plasma protein binding and 3.5-hour elimination half-life [2] provide a pharmacokinetic rationale for its clean systemic profile, making it the preferred glucocorticoid control in chronic safety pharmacology assessments.

Comparative Prodrug Activation and Esterase-Dependent Pharmacology Research

Ciclesonide's unique 120-fold affinity gain upon esterase cleavage (parent Ki = 37 nM → des-CIC Ki = 0.31 nM) [1] makes it an ideal tool compound for investigating tissue-specific prodrug activation mechanisms, carboxylesterase isoform substrate specificity, and the design of lung-targeted corticosteroid delivery systems. Its well-characterized in vitro–in vivo potency correlation provides a benchmark for evaluating novel prodrug candidates.

Therapeutic Index Benchmarking and Dissociation Studies

The 16-fold wider therapeutic index of ciclesonide over budesonide in the rat cotton pellet granuloma model (Thymus ED50/Granuloma ED50 ratio: 152 vs. 9.3) [1] establishes ciclesonide as a reference standard for preclinical therapeutic index determination studies. Researchers quantifying the dissociation between local anti-inflammatory potency and systemic thymolytic or metabolic effects can use this compound as an upper-bound comparator when evaluating novel glucocorticoid candidates.

Quote Request

Request a Quote for Cicortonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.